molecular formula C21H15N7O3S B10912081 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912081
M. Wt: 445.5 g/mol
InChI Key: NEVUXTBVOFBFII-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzothiophene ring, a triazolopyrimidine core, and various functional groups such as cyano and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a nitrile compound under acidic conditions.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed by reacting a suitable hydrazine derivative with a nitrile compound, followed by cyclization under basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiophene ring with the triazolopyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may exhibit biological activity against various diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15N7O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H15N7O3S/c22-10-15-14-6-1-2-7-18(14)32-20(15)26-19(29)17-9-16(25-21-23-11-24-27(17)21)12-4-3-5-13(8-12)28(30)31/h3-5,8-9,11H,1-2,6-7H2,(H,26,29)

InChI Key

NEVUXTBVOFBFII-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])C#N

Origin of Product

United States

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